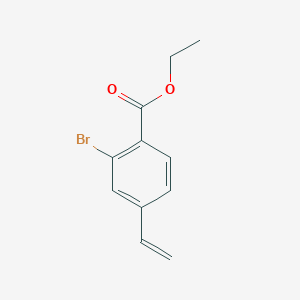

Ethyl 2-bromo-4-vinylbenzoate

Description

Ethyl 2-bromo-4-vinylbenzoate is an organic compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the 2-position and a vinyl group at the 4-position on the benzene ring, with an ethyl ester functional group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Properties

IUPAC Name |

ethyl 2-bromo-4-ethenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDZDLBOLLTQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253500 | |

| Record name | Benzoic acid, 2-bromo-4-ethenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416979-61-7 | |

| Record name | Benzoic acid, 2-bromo-4-ethenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416979-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-bromo-4-ethenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethyl 2-bromo-4-vinylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-bromo-4-iodobenzoate with potassium vinyltrifluoroborate in the presence of a palladium catalyst and a base such as cesium carbonate . The reaction is typically carried out in a solvent mixture of tetrahydrofuran and water under reflux conditions. This method provides a high yield of the desired product.

Chemical Reactions Analysis

Ethyl 2-bromo-4-vinylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl group with boronic acids or esters in the presence of a palladium catalyst.

Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl 2-bromo-4-ethylbenzoate.

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and oxidizing or reducing agents depending on the desired transformation.

Scientific Research Applications

Chemical Synthesis

Ethyl 2-bromo-4-vinylbenzoate serves as a versatile intermediate in organic chemistry. It is particularly useful in:

- Cross-Coupling Reactions : The compound can undergo Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with boronic acids. This reaction is crucial in synthesizing complex organic molecules and pharmaceuticals.

- Substitution Reactions : The bromine atom in this compound can be replaced by various nucleophiles, facilitating the synthesis of derivatives with different functional groups.

- Polymer Chemistry : The vinyl group makes it suitable for radical polymerization processes, which are essential for producing polymers and copolymers with specific properties .

Pharmaceutical Applications

This compound is also employed in the pharmaceutical industry for:

- Synthesis of Bioactive Compounds : It is utilized as a precursor in the synthesis of biologically active molecules, including potential drug candidates. Its ability to introduce a vinyl group into the molecular framework enhances the biological activity of the resulting compounds .

- Late-stage Functionalization : The compound's reactivity allows for late-stage modifications of complex molecules, which is beneficial in drug development processes where fine-tuning of pharmacological properties is required .

Agricultural Chemistry

In agricultural chemistry, this compound has been explored for its potential use in developing:

- Pesticides : Research indicates that derivatives of this compound can be synthesized to create effective pesticides, including insecticides and acaricides. These compounds target specific pests while minimizing environmental impact .

Material Science

The compound's properties make it suitable for applications in material science:

- Specialty Chemicals Production : this compound is used in the production of specialty chemicals that find applications across various industries, including coatings, adhesives, and sealants .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Pharmaceutical Development : A study demonstrated its role as a key intermediate in synthesizing novel anti-cancer agents through selective functionalization techniques, showcasing its importance in medicinal chemistry .

- Agricultural Innovations : Research highlighted the synthesis of new insecticides derived from this compound, which showed enhanced efficacy against resistant pest strains while being environmentally friendly .

- Material Enhancements : A case study on polymer synthesis illustrated how incorporating this compound into copolymer formulations improved mechanical properties and thermal stability, making it valuable for industrial applications .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-vinylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the vinyl group are key reactive sites. In Suzuki-Miyaura coupling, for example, the palladium catalyst facilitates the formation of a carbon-carbon bond between the vinyl group and a boronic acid derivative . This reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Ethyl 2-bromo-4-vinylbenzoate can be compared with similar compounds such as:

Ethyl 2-bromo-4-iodobenzoate: Similar structure but with an iodine atom instead of a vinyl group.

Ethyl 2-bromo-4-ethylbenzoate: Similar structure but with an ethyl group instead of a vinyl group.

Ethyl 2-bromo-4-methylbenzoate: Similar structure but with a methyl group instead of a vinyl group.

The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and versatility in synthetic applications.

Biological Activity

Ethyl 2-bromo-4-vinylbenzoate is a compound of interest in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant case studies.

This compound is an organobromine compound characterized by the presence of a vinyl group and a bromine atom attached to a benzoate moiety. Its molecular formula is , and it has a molecular weight of approximately 255.1 g/mol. The compound is often used as an intermediate in organic synthesis and has potential applications in pharmaceuticals.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Here are some key mechanisms:

- Antitumor Activity : Studies have shown that compounds with similar structures can exhibit antitumor properties by inducing apoptosis in cancer cells. For instance, analogs of this compound have been evaluated for their effects on cell viability in cancer cell lines, demonstrating significant cytotoxicity at certain concentrations .

- Retinoid Activity : Compounds structurally related to this compound have been investigated for their retinoid-like activity, particularly in activating retinoic acid receptors (RAR) and retinoid X receptors (RXR). This activity is crucial for regulating gene expression involved in cell differentiation and proliferation .

- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to altered cellular functions and therapeutic effects against diseases such as cancer .

Table 1: Summary of Biological Activities

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Antitumor | Induces apoptosis | |

| Retinoid-like activity | RAR/RXR activation | |

| Enzyme inhibition | Metabolic pathway modulation |

Case Study: Antitumor Effects

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of caspase-3 activation and DNA fragmentation assays. This suggests potential therapeutic applications in oncology .

Case Study: Retinoid Activity

Another investigation focused on the retinoid-like effects of this compound analogs. These compounds were tested for their ability to activate RXR-mediated transcriptional pathways in cultured human cells. Results demonstrated that several analogs exhibited enhanced RXR activation compared to controls, indicating their potential use in treating skin disorders like cutaneous T-cell lymphoma .

Q & A

Basic: What synthetic routes are effective for preparing Ethyl 2-bromo-4-vinylbenzoate, and how can reaction yields be optimized?

Methodological Answer:

A common approach involves bromination of a precursor such as ethyl 4-vinylbenzoate using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the 2-position can be achieved by refluxing in a solvent like carbon tetrachloride (CCl₄) with a radical initiator (e.g., AIBN) . Optimization includes:

- Temperature control : Maintaining 70–80°C to favor selective bromination.

- Stoichiometry : A 1:1 molar ratio of precursor to NBS minimizes side reactions.

- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients isolates the product.

Advanced: How can crystallographic data inconsistencies be resolved during structural elucidation of this compound?

Methodological Answer:

Discrepancies in X-ray diffraction (XRD) data, such as poor refinement statistics or ambiguous electron density maps, require advanced software tools. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement:

- Twinning analysis : Use

CELL_NOWorTWINLAWSto identify twinning in crystals. - Restraints : Apply geometric restraints for disordered vinyl or bromo groups to improve model accuracy .

- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants for vinyl protons) to resolve ambiguities .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR :

- ¹H NMR : Look for vinyl proton doublets (δ 5.2–5.8 ppm, J = 10–17 Hz) and aromatic protons split by bromine’s deshielding effect.

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and brominated aromatic carbons (δ 120–130 ppm).

- IR : Ester C=O stretch (~1720 cm⁻¹) and C-Br stretch (~550 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M]⁺) matching the molecular weight (e.g., m/z 269 for C₁₁H₁₁BrO₂) .

Advanced: How can computational modeling predict the reactivity of the vinyl and bromo groups in this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model reaction pathways:

- Electrophilic substitution : Calculate Fukui indices to identify reactive sites on the aromatic ring.

- Vinyl group reactivity : Assess orbital interactions (HOMO-LUMO gaps) for Diels-Alder or polymerization propensity.

- Solvent effects : Use Polarizable Continuum Models (PCM) to simulate solvent polarity’s impact on reaction kinetics .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

Side reactions (e.g., vinyl group polymerization or debromination) can be minimized by:

- Protection/deprotection : Temporarily protect the vinyl group with a silyl ether (e.g., TMSCl) during bromine-mediated coupling.

- Catalytic systems : Use Pd(0) catalysts for Suzuki-Miyaura cross-coupling to retain stereochemistry at the vinyl position.

- Low-temperature conditions : Perform reactions at –20°C to suppress radical pathways .

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity >98% is typical for research-grade material.

- Melting point : Compare experimental values (e.g., 45–47°C) with literature data.

- Elemental analysis : Confirm %C, %H, and %Br within ±0.4% of theoretical values .

Advanced: What bioactivity screening approaches are suitable for this compound derivatives?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., trypsin or kinase inhibitors) with IC₅₀ determination via dose-response curves.

- Cellular cytotoxicity : Screen against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays, comparing to positive controls like doxorubicin.

- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.